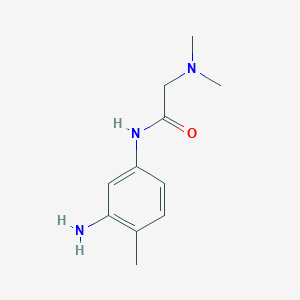

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide

Overview

Description

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide, also known as flupirtine, is a non-opioid analgesic drug that is used to treat chronic pain conditions. It was first synthesized in the late 1970s and has since been extensively studied for its analgesic properties.

Scientific Research Applications

Environmental Analysis and Detection

Fluorescent Probing for Carbonyl Compounds : The development of a new fluorescent probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), for sensitive detection of carbonyl compounds (aldehydes and ketones) in water samples demonstrates the compound's application in environmental analysis. This probe offers an improved sensitivity method for tracing small amounts of formaldehyde, acetaldehyde, propionaldehyde, and acetone in environmental samples, including snow, ice, and cloud water, showcasing its potential for environmental monitoring and research (Houdier, Perrier, Defrancq, & Legrand, 2000).

Pharmaceutical Research and Development

Anticancer, Anti-Inflammatory, and Analgesic Activities : Research into the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, highlights the compound's relevance in pharmaceutical synthesis. The study focuses on optimizing the process, understanding the mechanism, and evaluating the kinetics, indicating the compound's importance in developing medications with potential health benefits (Magadum & Yadav, 2018).

Synthesis and Evaluation of Anticonvulsants : The synthesis of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and their assessment for anticancer, anti-inflammatory, and analgesic activities underscore the compound's application in drug discovery. This research identifies specific compounds within the series that exhibit promising biological activities, illustrating the potential for developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Chemical Synthesis and Material Science

Supramolecular Assembly Formation : The study on the formation of supramolecular assemblies from amphiphilic derivatives of N-methyl glycine and N,N dimethyl-β-alanine demonstrates the compound's utility in material science. These assemblies, which vary from nano and microfibers to unique vesicular structures, offer potential applications in drug delivery and tissue regeneration, highlighting the compound's versatility beyond traditional chemical applications (Cutrone et al., 2017).

properties

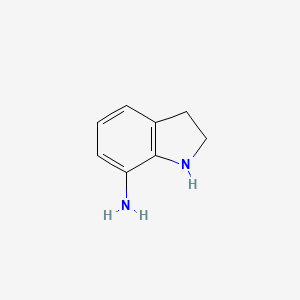

IUPAC Name |

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-4-5-9(6-10(8)12)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGAKHZETFCTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589821 | |

| Record name | N-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide | |

CAS RN |

946690-90-0 | |

| Record name | N-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

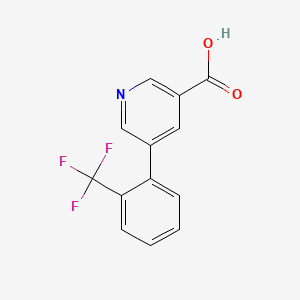

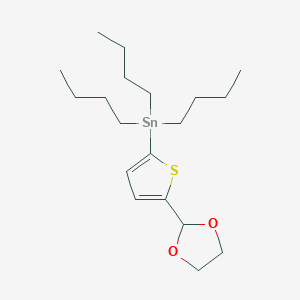

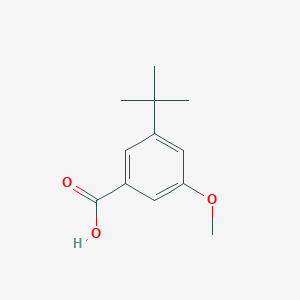

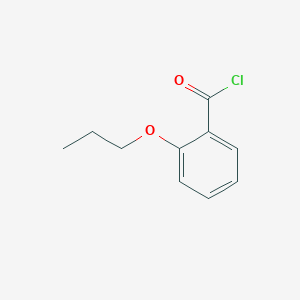

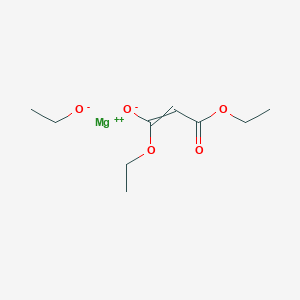

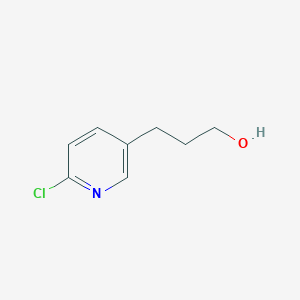

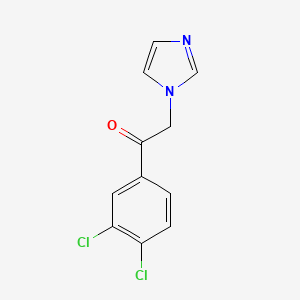

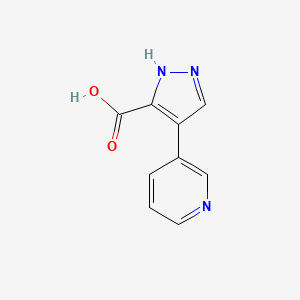

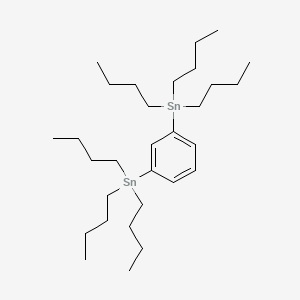

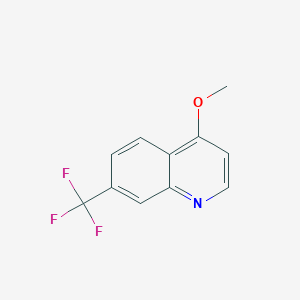

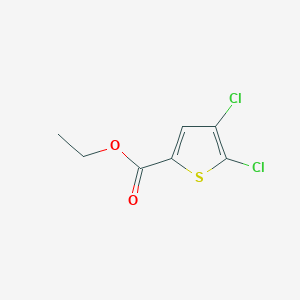

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-](/img/structure/B1612325.png)